2,4-Diethylthiazole-5-carboxylic acid
Description
2,4-Diethylthiazole-5-carboxylic acid is a heterocyclic compound featuring a thiazole ring substituted with two ethyl groups at the 2- and 4-positions and a carboxylic acid group at the 5-position. The thiazole core, a five-membered ring containing sulfur and nitrogen, confers unique electronic and steric properties, making this compound a valuable scaffold in medicinal chemistry and materials science.
Properties
Molecular Formula |
C8H11NO2S |
|---|---|
Molecular Weight |
185.25 g/mol |
IUPAC Name |
2,4-diethyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C8H11NO2S/c1-3-5-7(8(10)11)12-6(4-2)9-5/h3-4H2,1-2H3,(H,10,11) |
InChI Key |
VLQFBXKRCCAZPC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(SC(=N1)CC)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs of 2,4-diethylthiazole-5-carboxylic acid include:
*Similarity scores (0–1 scale) are based on structural and functional group comparisons .
- Ethyl vs. For example, 2-ethyl-4-methylthiazole-5-carboxylic acid (C₇H₉NO₂S) exhibits higher logP values than its dimethyl counterpart, favoring absorption in biological systems .
Heterocycle Variations: Thiazole vs. Oxazole
Replacing the thiazole sulfur with oxygen (oxazole derivatives) alters electronic properties. For instance, 2,4-dimethyl-5-oxazolecarboxylic acid (C₆H₇NO₃) exhibits reduced ring strain and lower dipole moments compared to thiazole analogs, affecting solubility and intermolecular interactions .
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